1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one
Description
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-8-14-15-13(20-8)19-7-10(16)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXJBLVWZAOWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent studies.
Synthesis
The synthesis of this compound involves several steps, primarily focusing on the formation of the benzodioxin and thiadiazole moieties. The compound can be synthesized through the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various thiadiazole derivatives. The general procedure includes:
- Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine reacted with sulfonyl chlorides.
- Thiadiazole Integration : Incorporating a thiadiazole moiety through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazoles have shown effectiveness against various bacterial strains and fungi:
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 21 |
| Compound B | B. mycoides | 23 |
| Compound C | C. albicans | 22 |
These results demonstrate the potential of thiadiazole-containing compounds in treating infections caused by resistant strains .
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit anticancer properties. For example:
- IC50 Values : Some derivatives demonstrated IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 breast cancer cells.
The mechanism of action appears to involve cell cycle arrest and apoptosis induction in cancer cells .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects:
- Acetylcholinesterase Inhibition : This is particularly relevant for neurodegenerative diseases like Alzheimer's.
The synthesized derivatives were screened for their ability to inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegeneration .
Case Studies
Several studies have focused on the therapeutic applications of thiadiazole derivatives:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzodioxin Derivatives
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Structure : Benzodioxin core with an acetic acid substituent.
- Molecular Weight : ~194.19 g/mol (estimated).
- Biological Activity : Exhibits anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
- Key Difference : The carboxylic acid group enhances polarity, likely improving solubility but limiting membrane permeability compared to the target compound’s thiadiazole-sulfanyl group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (CAS 694518-60-0)
- Structure: Benzodioxin linked to a benzothiazole via sulfanyl-ethanone.
- Molecular Weight : 343.42 g/mol .
- Key Difference: Replacement of thiadiazole with benzothiazole introduces a fused benzene ring, increasing aromaticity and molecular weight. Biological data are unavailable, but benzothiazoles are known for diverse bioactivities, including antitumor and antimicrobial effects.
Heterocyclic Sulfanyl-Ethanone Derivatives
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (CAS 326014-77-1)
Thiadiazole-Containing Analogs
- Thiadiazole Properties: The 1,3,4-thiadiazole ring is electron-deficient, enhancing electrophilic reactivity.
- Comparison with Triazoles : Triazoles (as in CAS 326014-77-1) offer additional hydrogen-bonding sites, which may improve binding affinity to biological targets but could also increase synthetic complexity .
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Biological Activity : The target compound’s thiadiazole-sulfanyl group may confer unique pharmacokinetic properties, but empirical data are lacking. Testing in anti-inflammatory or antimicrobial assays (e.g., carrageenan edema or microbial growth inhibition) is recommended.
- Computational Modeling : Tools like SHELXL () could refine crystallographic data to elucidate the target compound’s binding modes compared to analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
